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Compound of Interest

Compound Name: 1,8-Dinitronaphthalene

Cat. No.: B126178 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-
Dinitronaphthalene, a key intermediate in the synthesis of dyes and other fine chemicals. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols

for data acquisition. This document is intended for researchers, scientists, and professionals in

the fields of chemical synthesis and drug development.

Data Presentation: Spectroscopic Summary
The quantitative spectroscopic data for 1,8-Dinitronaphthalene are summarized in the tables

below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Solvent Chemical Shift (δ) ppm Multiplicity / Assignment

DMSO-d₆ 8.586 A

8.504 B

7.940 C

CDCl₃ 8.51 dd (4H)

7.98 t (2H)

¹³C NMR Data

Specific experimental ¹³C NMR chemical shift data for 1,8-Dinitronaphthalene are not readily

available in publicly accessible databases. However, based on the structure, the spectrum

would consist of five distinct signals in the aromatic region (typically 120-150 ppm). The

carbons directly attached to the nitro groups (C1 and C8) would be expected to appear further

downfield due to the electron-withdrawing nature of the nitro group. Carbons in an aromatic

system generally fall within a predictable range.

Carbon Type Expected Chemical Shift (δ) ppm

Aromatic C-NO₂ 145 - 155

Aromatic C-H 120 - 140

Aromatic Quaternary C 125 - 145

Infrared (IR) Spectroscopy
The IR spectrum of 1,8-Dinitronaphthalene is characterized by strong absorptions

corresponding to the nitro groups and the aromatic ring system. The data below was obtained

from a KBr pellet sample.
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Wavenumber (cm⁻¹) Intensity Assignment

~1530 Strong
Asymmetric NO₂ Stretch

(ν_as)

~1340 Strong Symmetric NO₂ Stretch (ν_s)

1600 - 1400 Medium Aromatic C=C Ring Stretch

900 - 675 Strong C-H Bending (out-of-plane)

~850 Strong C-N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1,8-Dinitronaphthalene, recorded in a suitable organic solvent like

ethanol or methanol, displays characteristic absorption maxima (λ_max).

λ_max (nm) Molar Absorptivity (ε) Solvent

~235 Not specified Not specified

~335 Not specified Not specified

Visualizations: Synthesis and Analysis Workflow
The following diagrams illustrate the synthetic pathway to 1,8-Dinitronaphthalene and a

generalized workflow for its spectroscopic analysis.
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Synthesis of 1,8-Dinitronaphthalene

Naphthalene

Nitration

Nitrating Mixture
(H₂SO₄ + HNO₃)

Mixture of
1,5- and 1,8-Dinitronaphthalene

Fractional Crystallization
or Chromatography

1,8-Dinitronaphthalene

Click to download full resolution via product page

Caption: Synthesis of 1,8-Dinitronaphthalene via nitration of naphthalene.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis
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Deuterated Solvent (e.g., DMSO-d6)

¹H and ¹³C NMR
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Prepare KBr Pellet
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FT-IR
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UV-Vis
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Spectrum Interpretation
&
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Caption: A generalized workflow for the spectroscopic analysis of 1,8-Dinitronaphthalene.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity 1,8-
Dinitronaphthalene. Dissolve the sample in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
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Instrumentation: Data should be acquired on a high-resolution Fourier Transform NMR (FT-

NMR) spectrometer, operating at a field strength of 300 MHz or higher for ¹H nuclei.

Data Acquisition for ¹H NMR:

Tune and shim the probe for the specific sample to achieve optimal resolution and

lineshape.

Acquire the spectrum at a controlled temperature, typically 298 K.

A standard pulse program for proton NMR should be used.

Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

An appropriate number of scans (e.g., 16 or 32) should be co-added to achieve an

adequate signal-to-noise ratio.

The relaxation delay should be set to at least 1-2 seconds.

Data Acquisition for ¹³C NMR:

Use a standard proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-200 ppm) is required.

A significantly larger number of scans will be necessary due to the low natural abundance

of ¹³C.

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all

carbon nuclei, including quaternary carbons.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual

solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard

like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of dry 1,8-Dinitronaphthalene with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

Ensure a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The final spectrum is presented as a plot of percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 1,8-Dinitronaphthalene of a known concentration in a

spectroscopic grade solvent (e.g., ethanol or methanol).

Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the

instrument (typically 0.1-1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:
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Use a pair of matched quartz cuvettes (typically 1 cm path length).

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared

solution.

Record a baseline spectrum with the solvent in both beams.

Acquire the absorption spectrum of the sample over a range of approximately 200-600

nm.

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm).

Identify the wavelengths of maximum absorbance (λ_max).

To cite this document: BenchChem. [Spectroscopic Profile of 1,8-Dinitronaphthalene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126178#spectroscopic-data-of-1-8-
dinitronaphthalene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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